Tert-butyl N-butyl-N-(3-hydroxyphenyl)carbamate
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Overview
Description
Tert-butyl N-butyl-N-(3-hydroxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a butyl group, and a 3-hydroxyphenyl group attached to a carbamate moiety. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-butyl-N-(3-hydroxyphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-butyl-N-(3-hydroxyphenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+N-butyl-N-(3-hydroxyphenyl)amine→tert-butyl N-butyl-N-(3-hydroxyphenyl)carbamate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced at the carbamate moiety to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-butyl-N-(3-hydroxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes that interact with carbamate groups.
Industry: It is used in the synthesis of various polymers and materials, providing specific functional groups that can be further modified.
Mechanism of Action
The mechanism by which tert-butyl N-butyl-N-(3-hydroxyphenyl)carbamate exerts its effects depends on its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can form a covalent bond with the active site of the enzyme, blocking its activity. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions that stabilize the compound within biological systems.
Comparison with Similar Compounds
tert-Butyl N-butylcarbamate: Lacks the phenolic hydroxyl group, making it less reactive in certain chemical reactions.
tert-Butyl N-(3-hydroxyphenyl)carbamate: Lacks the butyl group, which can affect its solubility and reactivity.
N-butyl-N-(3-hydroxyphenyl)carbamate: Lacks the tert-butyl group, which can influence its stability and protection capabilities.
Uniqueness: Tert-butyl N-butyl-N-(3-hydroxyphenyl)carbamate is unique due to the combination of the tert-butyl, butyl, and 3-hydroxyphenyl groups. This combination provides a balance of stability, reactivity, and solubility, making it versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
tert-butyl N-butyl-N-(3-hydroxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-5-6-10-16(14(18)19-15(2,3)4)12-8-7-9-13(17)11-12/h7-9,11,17H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRWFFWNCALOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC(=CC=C1)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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